Osbpl7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSBPL7-IN-1 is an orally active inhibitor of oxysterol binding protein like 7 (OSBPL7). This compound is known for its ability to promote an increase of ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane without affecting messenger RNA expression . It has shown potential in normalizing proteinuria and preventing renal function decline in mouse models of proteinuric kidney disease .
Preparation Methods
The preparation of OSBPL7-IN-1 involves synthetic routes that include the use of 5-arylnicotinamide derivatives. The specific synthetic routes and reaction conditions are detailed in supplementary data from research articles . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
OSBPL7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OSBPL7-IN-1 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of oxysterol binding protein like 7 and its role in cellular cholesterol homeostasis.
Biology: It is used to investigate the mechanisms of cholesterol efflux and its impact on cellular functions.
Medicine: It has potential therapeutic applications in treating renal diseases and other disorders related to cellular cholesterol homeostasis
Mechanism of Action
OSBPL7-IN-1 exerts its effects by targeting oxysterol binding protein like 7. It promotes an increase of ATP-binding cassette transporter A1 at the plasma membrane, which enhances cholesterol efflux from cells. This mechanism is independent of messenger RNA expression and involves direct interaction with the oxysterol binding protein like 7 sterol binding pocket .
Comparison with Similar Compounds
OSBPL7-IN-1 is unique compared to other similar compounds due to its non-transcriptional mechanism of action. Similar compounds include:
This compound stands out due to its ability to increase ATP-binding cassette transporter A1 at the plasma membrane without affecting messenger RNA expression, offering a novel therapeutic strategy for treating renal diseases and other disorders of cellular cholesterol homeostasis .
Properties
Molecular Formula |
C20H19Cl2F3N2O3 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[(1R,2R)-2-hydroxycyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19Cl2F3N2O3/c21-14-6-5-11(8-15(14)22)13-7-12(9-26-19(13)30-10-20(23,24)25)18(29)27-16-3-1-2-4-17(16)28/h5-9,16-17,28H,1-4,10H2,(H,27,29)/t16-,17-/m1/s1 |
InChI Key |
GYXGGHPMGUITOT-IAGOWNOFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.